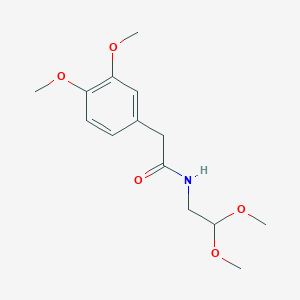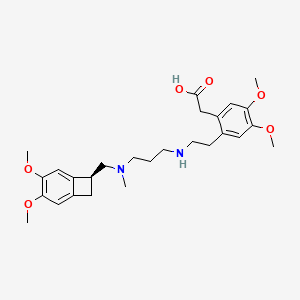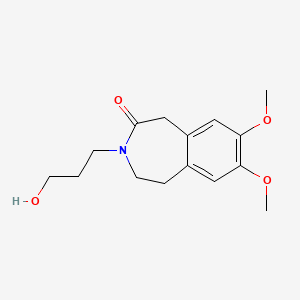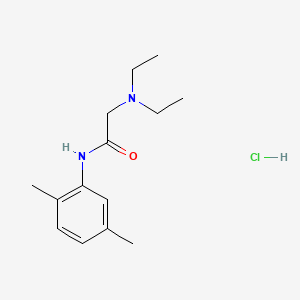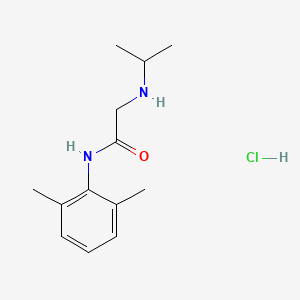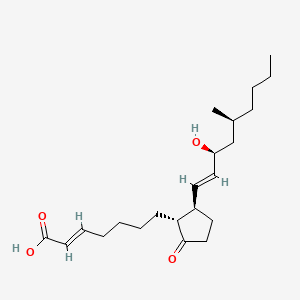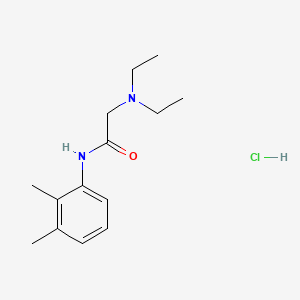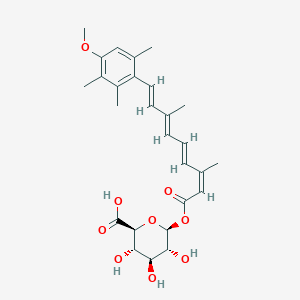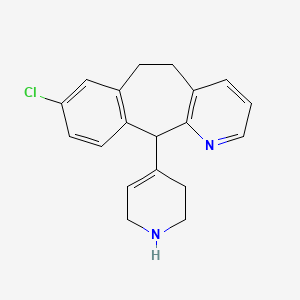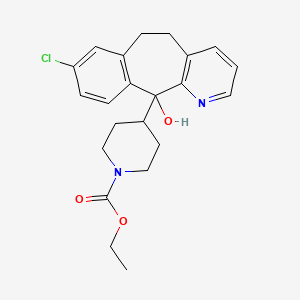
Famotidin-Verunreinigung A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Famotidine Impurity A has several scientific research applications, including:
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Investigated for its role in the stability and efficacy of famotidine as a pharmaceutical agent.
Biochemische Analyse
Biochemical Properties
It is known that Famotidine, the parent compound, interacts with histamine H2-receptors
Cellular Effects
Famotidine, the parent compound, is known to inhibit the action of histamine on the cells of the stomach, reducing the production of stomach acid
Molecular Mechanism
Famotidine, the parent compound, works by blocking histamine H2-receptors, thereby inhibiting the secretion of gastric acid . Whether Famotidine Impurity A shares this mechanism of action, or has a different one, is yet to be determined.
Metabolic Pathways
Famotidine, the parent compound, is metabolized in the liver
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Famotidine Impurity A involves the reaction of famotidine with specific reagents under controlled conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate and identify the impurity . The reaction conditions typically involve the use of acetonitrile and dihydrogen phosphate buffer containing triethylamine at a pH of 3.0 .
Industrial Production Methods
Industrial production methods for Famotidine Impurity A are similar to those used in laboratory settings but on a larger scale. These methods involve the use of advanced chromatographic techniques to ensure the purity and quality of the impurity .
Analyse Chemischer Reaktionen
Types of Reactions
Famotidine Impurity A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides, while reduction may result in the formation of sulfides .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Famotidine Impurity A can be compared with other impurities of famotidine, such as:
Famotidine Impurity B: 3,5-bis-[2-[[[[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]ethyl]-4H-1,2,4,6-thiatri-azine 1,1-dioxide.
Famotidine Impurity C: N-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]-propanamide.
Famotidine Impurity D: 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanamide.
Uniqueness
Famotidine Impurity A is unique due to its specific chemical structure and formation conditions. It is one of the primary impurities formed under certain storage conditions and is used as a reference standard in quality control processes .
Eigenschaften
CAS-Nummer |
88061-72-7 |
|---|---|
Molekularformel |
C8H14N6S2 |
Molekulargewicht |
258.37 |
Aussehen |
Off-White to Pale Yellow Solid |
melting_point |
154-158 °C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamide dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


